4H-1,3-Oxazin-4-one, 2,3-dihydro-6-methyl-2-phenyl-3-(phenylmethyl)-
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Overview
Description
4H-1,3-Oxazin-4-one, 2,3-dihydro-6-methyl-2-phenyl-3-(phenylmethyl)- is a heterocyclic compound that belongs to the oxazinone family
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4H-1,3-Oxazin-4-one, 2,3-dihydro-6-methyl-2-phenyl-3-(phenylmethyl)- typically involves the reaction of aryl-substituted anthranilic acids with orthoesters in ethanol, catalyzed by acetic acid . This one-pot route can also be performed under microwave conditions to enhance the reaction efficiency . The formation of the dihydro analogs is influenced by the electron density on the aromatic ring, with electron-donating groups favoring the formation of the oxazinone .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but the laboratory synthesis methods can be scaled up for industrial applications. The use of microwave-assisted synthesis and optimization of reaction conditions can potentially improve the yield and efficiency of industrial production.
Chemical Reactions Analysis
Types of Reactions
4H-1,3-Oxazin-4-one, 2,3-dihydro-6-methyl-2-phenyl-3-(phenylmethyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form more stable oxazinone derivatives.
Reduction: Reduction reactions can lead to the formation of dihydro analogs.
Substitution: The aromatic rings in the compound can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are commonly used for substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted oxazinones and dihydro analogs, depending on the reaction conditions and reagents used.
Scientific Research Applications
4H-1,3-Oxazin-4-one, 2,3-dihydro-6-methyl-2-phenyl-3-(phenylmethyl)- has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Investigated for its hypolipidemic activity and potential use as an antimicrobial agent.
Mechanism of Action
The mechanism of action of 4H-1,3-Oxazin-4-one, 2,3-dihydro-6-methyl-2-phenyl-3-(phenylmethyl)- involves its interaction with specific molecular targets and pathways. For example, as a protease inhibitor, it binds to the active site of the enzyme, preventing substrate binding and subsequent catalysis . The exact molecular targets and pathways can vary depending on the specific biological activity being investigated.
Comparison with Similar Compounds
Similar Compounds
4H-Benzo[d][1,3]oxazin-4-ones: These compounds share a similar core structure but differ in the substitution pattern on the aromatic ring.
Quinazolinones: Another class of heterocyclic compounds with similar biological activities, particularly as antimicrobial agents.
Uniqueness
4H-1,3-Oxazin-4-one, 2,3-dihydro-6-methyl-2-phenyl-3-(phenylmethyl)- is unique due to its specific substitution pattern, which influences its chemical reactivity and biological activity. The presence of both phenyl and phenylmethyl groups provides distinct steric and electronic effects, differentiating it from other similar compounds.
Properties
CAS No. |
61369-32-2 |
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Molecular Formula |
C18H17NO2 |
Molecular Weight |
279.3 g/mol |
IUPAC Name |
3-benzyl-6-methyl-2-phenyl-2H-1,3-oxazin-4-one |
InChI |
InChI=1S/C18H17NO2/c1-14-12-17(20)19(13-15-8-4-2-5-9-15)18(21-14)16-10-6-3-7-11-16/h2-12,18H,13H2,1H3 |
InChI Key |
MXOSZPHEHOXJNK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=O)N(C(O1)C2=CC=CC=C2)CC3=CC=CC=C3 |
Origin of Product |
United States |
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